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Executive Summary
CBR-5884, a small molecule initially identified as a selective inhibitor of human

phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a

promising antifungal agent with a novel mechanism of action. Groundbreaking research has

demonstrated that CBR-5884 effectively inhibits the growth of the pathogenic yeast Candida

albicans by targeting phosphatidylserine (PS) synthase (Cho1), an essential enzyme in the

fungal cell membrane biosynthesis pathway.[1][2] This enzyme is absent in humans, presenting

a highly selective and attractive target for antifungal therapy with a potentially low risk of host

toxicity.[1][2] This document provides an in-depth technical guide on the core findings related to

CBR-5884's antifungal potential, including its mechanism of action, quantitative efficacy, and

the experimental protocols used in its characterization.

Mechanism of Action: Targeting a Fungal-Specific
Pathway
Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, CBR-5884
exploits a different vulnerability in fungi. The primary antifungal target of CBR-5884 is the

enzyme phosphatidylserine synthase (Cho1).[1]
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Enzyme Inhibition: CBR-5884 acts as a competitive inhibitor of Cho1, specifically competing

with the substrate L-serine.

Pathway Disruption: Cho1 catalyzes the condensation of cytidyldiphosphate-diacylglycerol

(CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate

(CMP). By inhibiting this crucial step, CBR-5884 disrupts the de novo synthesis of PS, a vital

phospholipid for fungal cell membrane integrity, signaling, and virulence.

Fungal Selectivity: The Cho1 enzyme is conserved across many pathogenic fungi, including

Candida and Cryptococcus species, but is notably absent in mammals. This provides a

significant therapeutic window, as the drug is unlikely to interfere with host cellular

machinery.

Signaling Pathway Diagram
The following diagram illustrates the enzymatic reaction catalyzed by Cho1 and the inhibitory

action of CBR-5884.
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Inhibition of fungal Phosphatidylserine (PS) Synthesis by CBR-5884.

Quantitative Data on Antifungal Activity
The antifungal efficacy of CBR-5884 has been quantified through enzymatic assays and

standardized susceptibility testing. The data highlights its specific action on the fungal target

and its growth-inhibiting properties.

Table 1: In Vitro Inhibitory Activity of CBR-5884
Parameter Target/Organism Value Notes

Ki C. albicans Cho1 1,550 ± 245.6 nM
Competitive inhibition

with L-serine.

MIC C. albicans SC5314 125 - 250 µM

Fungistatic effect

observed. Value is

dependent on the

growth medium used.

MIC
C. albicans (other

isolates)
Variable (µM)

Inhibition is not strain-

specific, with activity

shown against

multiple clinical

isolates.

Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.

Table 2: Comparative Inhibitory Concentrations
Compound

Primary Target
(Fungal)

Primary Target
(Human)

IC50 (Human
Target)

CBR-5884
Phosphatidylserine

Synthase (Cho1)

Phosphoglycerate

Dehydrogenase

(PHGDH)

33 µM

IC50: Half-maximal inhibitory concentration.
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The discovery of CBR-5884's antifungal properties was the result of a systematic, target-based

screening and validation process.

Experimental Workflow Diagram
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Experimental workflow for identifying CBR-5884 as a Cho1 inhibitor.

A. High-Throughput Screening for Cho1 Inhibitors
A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed

to screen a library of over 7,300 small molecules for inhibitors of purified C. albicans Cho1.
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Principle: The assay indirectly measures Cho1 activity by detecting the production of cytidine

monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is

hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then

reacts with a malachite green molybdate reagent to form a colored complex, which is

quantified by measuring absorbance at ~630 nm.

Protocol Outline:

Purified, tag-free hexameric Cho1 protein is incubated with the substrates CDP-DAG and

L-serine in a 384-well plate format.

Test compounds (from a repurposing library) and controls are added to the reaction wells.

A nucleotidase is included in the reaction mixture to convert the CMP byproduct to free

phosphate.

After incubation, the malachite green reagent is added.

The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls

indicates inhibition of Cho1.

B. Minimum Inhibitory Concentration (MIC)
Determination
The antifungal activity of CBR-5884 against live C. albicans cells was determined using the

broth microdilution method, following the standard guidelines from the Clinical & Laboratory

Standards Institute (CLSI).

Principle: This assay determines the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Protocol Outline:

C. albicans strains (e.g., SC5314 and other clinical isolates) are grown and diluted in

standardized media (e.g., RPMI MOPS, pH 7.0).

Two-fold serial dilutions of CBR-5884 are prepared in a 96-well microtiter plate.
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The standardized fungal inoculum is added to each well.

Plates are incubated at 37°C for 48 hours.

The MIC is determined as the lowest drug concentration at which there is no visible fungal

growth. The effect was found to be fungistatic for CBR-5884.

C. In Vivo Phenotypic Assays
To confirm that CBR-5884 inhibits Cho1 within living fungal cells, phenotypes consistent with a

cho1ΔΔ mutant were assessed.

Ethanolamine Rescue Assay: The growth inhibition caused by CBR-5884 could be

significantly rescued by supplementing the growth medium with ethanolamine. This is a key

indicator of on-target activity, as ethanolamine allows for the synthesis of

phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de

novo PS synthesis.

β(1,3)-Glucan Exposure: Treatment of wild-type C. albicans with 170 µM CBR-5884 led to a

significant increase in the exposure of cell wall β(1,3)-glucan. This "unmasking" of glucan is a

known phenotype of cho1ΔΔ mutants and is linked to defects in cell wall integrity.

Conclusion and Future Directions
CBR-5884 represents a novel and promising lead compound for the development of a new

class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Cho1 provides a

clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and

the demonstrated on-target effects in cellular assays validate Cho1 as a druggable target.

Future research and development should focus on:

Lead Optimization: Improving the potency and solubility of CBR-5884 through medicinal

chemistry to achieve lower MIC values.

Spectrum of Activity: Evaluating the efficacy of CBR-5884 and its derivatives against a

broader range of pathogenic fungi, including other Candida species and Cryptococcus

neoformans.
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In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of

systemic and mucosal fungal infections.

Resistance Studies: Investigating the potential for and mechanisms of resistance

development to this new class of antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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